molecular formula C17H15N3O3S B5605722 6-methoxy-4-methyl-2-[(4-nitrobenzyl)thio]quinazoline

6-methoxy-4-methyl-2-[(4-nitrobenzyl)thio]quinazoline

Cat. No. B5605722
M. Wt: 341.4 g/mol
InChI Key: XTNNHYQKCKTMKY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinazoline derivatives often involves multi-step procedures starting from simple and readily available materials. For example, Gong Ping (2005) investigated a synthetic route for a quinazoline derivative through a seven-step procedure, highlighting the advantages of mild reaction conditions and convenient operation, although not the same compound, it provides insight into quinazoline synthesis methodologies (Gong Ping, 2005). Similarly, synthesis approaches for related compounds often employ cyclization and etherization steps, resulting in yields varying from moderate to high, again illustrating typical synthetic routes for such compounds (Ouyang Gui-ping, 2012).

Molecular Structure Analysis

Molecular structure analysis, including techniques like IR, 1H-NMR, and MS, is crucial for characterizing quinazoline derivatives. These methods help confirm the structure of synthesized compounds, ensuring that the desired modifications and substitutions have been achieved correctly (Gong Ping, 2005).

Chemical Reactions and Properties

Quinazoline derivatives engage in a variety of chemical reactions, influenced by their functional groups. For instance, compounds synthesized with methoxy and nitro groups can exhibit specific inhibitory activities, with substitutions at the 6-position being critical for activity. Such insights are crucial for designing compounds with desired biological activities (Y. Takase et al., 1994).

Physical Properties Analysis

The physical properties of quinazoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for various applications, although specific data for 6-methoxy-4-methyl-2-[(4-nitrobenzyl)thio]quinazoline was not found, understanding the general trends in quinazoline derivatives can provide insights.

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds and stability under different conditions, are pivotal for quinazoline derivatives' application in medicinal chemistry and other fields. Studies on similar compounds provide a foundation for understanding these aspects, with research showing the importance of substituent effects on the compound's activity and properties (Y. Takase et al., 1994).

properties

IUPAC Name

6-methoxy-4-methyl-2-[(4-nitrophenyl)methylsulfanyl]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-11-15-9-14(23-2)7-8-16(15)19-17(18-11)24-10-12-3-5-13(6-4-12)20(21)22/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTNNHYQKCKTMKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NC(=N1)SCC3=CC=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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